molecular formula C8H16ClF2N B13481997 4-(2,2-Difluoropropyl)piperidine hydrochloride

4-(2,2-Difluoropropyl)piperidine hydrochloride

Cat. No.: B13481997
M. Wt: 199.67 g/mol
InChI Key: UJDUWTKLBNRISE-UHFFFAOYSA-N
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Description

4-(2,2-Difluoropropyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a difluoropropyl substituent at the 4-position of the piperidine ring. Fluorinated piperidines are often studied for their enhanced metabolic stability, bioavailability, and receptor-binding properties compared to non-fluorinated analogs .

Properties

Molecular Formula

C8H16ClF2N

Molecular Weight

199.67 g/mol

IUPAC Name

4-(2,2-difluoropropyl)piperidine;hydrochloride

InChI

InChI=1S/C8H15F2N.ClH/c1-8(9,10)6-7-2-4-11-5-3-7;/h7,11H,2-6H2,1H3;1H

InChI Key

UJDUWTKLBNRISE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCNCC1)(F)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2,2-Difluoropropyl)piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with 2,2-difluoropropyl bromide under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

4-(2,2-Difluoropropyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions

Scientific Research Applications

4-(2,2-Difluoropropyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders and cancers.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoropropyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The following table compares 4-(2,2-Difluoropropyl)piperidine hydrochloride with other piperidine-based compounds, focusing on molecular properties, toxicity, and regulatory status:

Compound Molecular Formula Molecular Weight Key Substituents Toxicity Profile Regulatory Status
4-(2,2-Difluoropropyl)piperidine HCl C₈H₁₄F₂N·HCl (hypothetical) ~209.67 (calculated) 2,2-Difluoropropyl at 4-position No direct data; fluorinated analogs often show moderate acute toxicity Likely regulated under new chemical substances laws (e.g., China IECSC )
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy at 4-position Acute toxicity: harmful (delayed effects possible); no chronic data Listed in IECSC; EPA and EFSA monitored
4-(Trifluoromethyl)piperidine HCl C₉H₁₁F₃N·HCl ~217.65 Trifluoromethyl at 4-position Limited data; structurally similar fluorinated compounds may exhibit neurotoxicity Not explicitly listed in major databases
2-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine HCl C₁₉H₂₈ClNO₃ 365.83 Phenoxy-ethyl chain with methoxy and propyl groups No toxicity data available Unclear; likely requires registration
Paroxetine HCl (pharmaceutical analog) C₁₉H₂₀FNO₃·HCl 365.83 Fluorophenyl and benzodioxol groups Well-documented: serotonin reuptake inhibitor with known side effects FDA-approved; global pharmacopeial standards

Key Findings:

Structural Influence on Properties: The difluoropropyl group in 4-(2,2-Difluoropropyl)piperidine HCl likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 4-(Diphenylmethoxy)piperidine HCl. This is consistent with fluorinated compounds' resistance to cytochrome P450 oxidation .

Toxicity and Safety :

  • Acute toxicity data for fluorinated piperidines is sparse, but 4-(Diphenylmethoxy)piperidine HCl is classified as harmful with delayed effects .
  • Paroxetine HCl, a pharmacologically active analog, demonstrates that structural modifications (e.g., fluorophenyl groups) can confer both therapeutic benefits and risks (e.g., serotonin syndrome) .

Regulatory Considerations :

  • Compounds like 4-(Diphenylmethoxy)piperidine HCl are monitored under international frameworks (e.g., EPA, EFSA), while newer fluorinated derivatives may fall under emerging chemical regulations (e.g., China IECSC) .

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